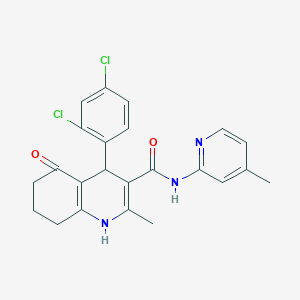

4-(2,4-Dichlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

CAS No.: 400845-99-0

Cat. No.: VC15630768

Molecular Formula: C23H21Cl2N3O2

Molecular Weight: 442.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400845-99-0 |

|---|---|

| Molecular Formula | C23H21Cl2N3O2 |

| Molecular Weight | 442.3 g/mol |

| IUPAC Name | 4-(2,4-dichlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C23H21Cl2N3O2/c1-12-8-9-26-19(10-12)28-23(30)20-13(2)27-17-4-3-5-18(29)22(17)21(20)15-7-6-14(24)11-16(15)25/h6-11,21,27H,3-5H2,1-2H3,(H,26,28,30) |

| Standard InChI Key | MRRRBEAXPHDOCP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=C(C=C4)Cl)Cl)C(=O)CCC3)C |

Introduction

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

-

Cyclization Reaction: Formation of the hexahydroquinoline core through a Hantzsch reaction or similar cyclization methods.

-

Functional Group Substitution: Introduction of the dichlorophenyl substituent via nucleophilic aromatic substitution.

-

Amide Formation: Coupling of the pyridinyl amine to the carboxylic acid functionality on the quinoline ring.

Biological Activity and Applications

Preliminary studies suggest that compounds with similar structural motifs exhibit diverse biological activities due to their interaction with various biological targets:

-

Anticancer Potential: The compound's dichlorophenyl group may contribute to its ability to inhibit cellular proliferation by binding to specific protein targets.

-

Antibacterial Properties: Pyridine derivatives are known for their antimicrobial effects.

-

Drug Design Relevance: The hexahydroquinoline scaffold is widely studied for its potential as a pharmacophore in drug discovery.

Analytical Characterization

The compound can be characterized using advanced analytical techniques:

-

NMR Spectroscopy:

-

Proton (H) and Carbon (C) NMR are used to confirm the molecular structure.

-

Key signals include aromatic protons from the dichlorophenyl and pyridine rings.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak at = 418 confirms the molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks:

-

Carbonyl stretch () around 1700 cm

-

N-H stretch from the amide group around 3300 cm

-

-

Potential Applications in Drug Discovery

The structural framework of this compound suggests its utility in medicinal chemistry:

-

Enzyme Inhibition Studies:

-

Hexahydroquinolines are investigated as inhibitors of enzymes like dihydrofolate reductase or kinases.

-

-

Receptor Binding:

-

Pyridine derivatives often show affinity for G-protein coupled receptors (GPCRs).

-

-

Lead Optimization:

-

Modifications to the dichlorophenyl or pyridinyl groups could enhance potency and selectivity.

-

Toxicological Profile

While specific toxicological data for this compound is unavailable, related compounds suggest the following considerations:

-

Cytotoxicity: Likely dose-dependent cytotoxic effects on cancer cell lines.

-

Environmental Impact: Persistent due to its chlorinated aromatic structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume